5-Methyl-2-(4-propoxybenzoyl)pyridine
Overview
Description
“5-Methyl-2-(4-propoxybenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-propoxyphenyl)methanone .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.32 .Scientific Research Applications
Photoluminescent Properties
- Blue-Green Luminescent Complexes : Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives of pyridine, shows applications in developing luminescent materials. These complexes display blue-green emission, rare for rhenium(I) tricarbonyl complexes, suggesting potential use in optical materials and sensors (Li et al., 2012).
Catalytic Activity
- Palladium Complexes : Studies on palladium pincer complexes derived from pyridine and benzimidazole compounds reveal applications in catalysis, particularly in Heck-type coupling reactions. This suggests the potential catalytic utility of related pyridine derivatives in organic synthesis and industrial processes (Hahn et al., 2005).
Antibacterial Activity
- Nickel(II) Complexes : The synthesis and study of nickel(II) complexes with pyridine and other heterocycles demonstrate applications in antimicrobial activity. These complexes show enhanced antibacterial effectiveness compared to their ligands, indicating potential for developing new antibacterial agents (Yu-jie, 2011).
Anticancer Research
- Pyridine-Thiazole Derivatives : The development of novel pyridine-thiazole hybrid molecules and their evaluation against various cancer cell lines showcase potential applications in anticancer drug discovery. These compounds exhibit high antiproliferative activity and selectivity towards cancer cells, offering a promising approach for therapeutic development (Ivasechko et al., 2022).
Material Science
- Polyimide Synthesis : Research on novel polyimides derived from pyridine-containing aromatic dianhydrides suggests applications in material science, particularly in developing polymers with good thermal stability, mechanical properties, and low dielectric constants. This indicates potential uses in electronics and high-performance materials (Wang et al., 2006).
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-propoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-7-5-13(6-8-14)16(18)15-9-4-12(2)11-17-15/h4-9,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXMYNGASWZWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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